Bucharidine Bucharidine Quinoline Alkaloid Extracted from Haplophyllum bucharicum
It has estrogenic action.
Bucharidine(cas 25865-94-5) is quinoline alkaloid, extracted from Haplophyllum bucharicum It has estrogenic action.
Brand Name: Vulcanchem
CAS No.: 25865-94-5
VCID: VC20777083
InChI: InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23)
SMILES: CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C
Molecular Formula: C19H25NO4
Molecular Weight: 331.4 g/mol

Bucharidine

CAS No.: 25865-94-5

VCID: VC20777083

Molecular Formula: C19H25NO4

Molecular Weight: 331.4 g/mol

Purity: 98%. Method of determination of purity: IR, mass, NMR H1, TLC plate: silica gel KSK system toluol-ethyl acetat-formic acid (5:4:1) Rf=0,64

* For research use only. Not for human or veterinary use.

Bucharidine - 25865-94-5

Description

Sources and Isolation

Bucharidine is primarily sourced from Haplophyllum bucharicum, a plant known for its alkaloid content. The isolation process typically involves extraction techniques that separate Bucharidine from other compounds present in the plant material.

Biological Activities

Bucharidine exhibits a range of biological activities that contribute to its potential therapeutic applications. Research highlights several pharmacological effects associated with this compound:

  • Antimicrobial Activity: Studies have demonstrated that Bucharidine possesses antimicrobial properties, making it effective against various bacterial and fungal strains.

  • Antioxidant Properties: The compound shows significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases.

  • Anti-inflammatory Effects: Bucharidine has been noted for its ability to reduce inflammation, indicating its potential use in treating inflammatory conditions.

Pharmacological Applications

The following table summarizes the key biological activities of Bucharidine along with their therapeutic implications:

Biological ActivityDescriptionPotential Applications
AntimicrobialEffective against bacteria and fungiTreatment of infections
AntioxidantReduces oxidative stressPreventive health
Anti-inflammatoryLowers inflammationManagement of inflammatory diseases

Research Findings

Recent studies have focused on the synthesis and evaluation of Bucharidine derivatives to enhance its pharmacological properties. For instance, derivatives containing modifications to the quinoline structure have shown improved efficacy in various biological assays.

Synthesis of Derivatives

Research indicates that modifications to Bucharidine can lead to compounds with enhanced activity against specific targets, such as cancer cells or pathogens. The synthesis typically involves chemical reactions that introduce functional groups or alter the existing structure.

CAS No. 25865-94-5
Product Name Bucharidine
Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
IUPAC Name 4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one
Standard InChI InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23)
Standard InChIKey FNNBYKQCHDQXOO-UHFFFAOYSA-N
Isomeric SMILES CC(C1=C(NC2=CC=CC=C2C1=O)O)C3(CCC(C(O3)(C)C)O)C
SMILES CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C
Canonical SMILES CC(C1=C(NC2=CC=CC=C2C1=O)O)C3(CCC(C(O3)(C)C)O)C
Appearance White powder
Purity 98%. Method of determination of purity: IR, mass, NMR H1, TLC plate: silica gel KSK system toluol-ethyl acetat-formic acid (5:4:1) Rf=0,64
Synonyms 4-hydroxy-3-[9-methyl (11, 12, 13-tetrahydro-13-hydroxy-10 ,14-trimethyl-pyran)ethyl]-Quinolin-2-one
Reference - Z. Sh. Faizutdinova, I. A. Bessonova, S. Yu. Yunusov, /The structure of bucharidine/, Chemistry of Natural Compounds (1969), Volume 5, Issue 5, pp 455-456 - I. A. Bessonova, S. Yu. Yunusov, /Quinoline alkaloids of Haplophyllum/, Chemistry of Natural Compounds (1977), Volume 13, Issue 3, pp 261-277
PubChem Compound 54680116
Last Modified Feb 18 2024

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